An In-depth Technical Guide to (R)-3-Aminotetrahydrofuran: Chemical Properties and Structure
An In-depth Technical Guide to (R)-3-Aminotetrahydrofuran: Chemical Properties and Structure
(R)-3-Aminotetrahydrofuran is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its specific stereochemistry and the presence of a reactive amine group make it a valuable intermediate in the development of novel therapeutics.[1] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The fundamental chemical and physical properties of (R)-3-Aminotetrahydrofuran are summarized in the table below, providing a consolidated reference for laboratory use.
| Property | Value | Source |
| Molecular Formula | C4H9NO | [1][2][3][4] |
| Molecular Weight | 87.12 g/mol | [1][2][3][4] |
| CAS Number | 111769-26-7 | [2][3] |
| IUPAC Name | (3R)-oxolan-3-amine | [2] |
| Boiling Point | 125.639 °C at 760 mmHg | [3] |
| Density | 0.998 g/cm³ | [3] |
| Flash Point | 36.764 °C | [3] |
| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml; PBS (pH 7.2): 30 mg/ml | [4] |
| Storage Temperature | Under inert gas (nitrogen or Argon) at 2–8 °C | [4] |
Chemical Structure
(R)-3-Aminotetrahydrofuran possesses a five-membered saturated heterocyclic ring, tetrahydrofuran, with an amine group substituted at the third carbon atom. The "(R)" designation indicates the stereochemical configuration at the chiral center (the third carbon).
-
SMILES: C1COC[C@@H]1N[2]
-
InChI: InChI=1S/C4H9NO/c5-4-1-2-6-3-4/h4H,1-3,5H2/t4-/m1/s1[2]
-
InChIKey: MIPHRQMEIYLZFZ-SCSAIBSYSA-N[2]
Caption: Chemical structure of (R)-3-Aminotetrahydrofuran.
Experimental Protocols
A common method for the preparation of (R)-3-Aminotetrahydrofuran involves a two-step process starting from (R)-3-formic acid tetrahydrofuran.[5]
Step 1: Synthesis of (R)-3-formamide tetrahydrofuran
-
Dissolve (R)-3-formic acid tetrahydrofuran (0.5 mol) in 200 mL of dichloromethane.[5]
-
Add 5 mL of triethylamine to the solution.[5]
-
Cool the mixture in an ice-salt bath.[5]
-
Add thionyl chloride (0.75 mol) and stir for 30 minutes.[5]
-
Remove the solvent under reduced pressure.[5]
-
Add 75 mL of 25% ammonia water and react at room temperature for 2 hours.[5]
-
Filter off the solvent, wash the product with water until neutral, and dry to obtain (R)-3-formamide tetrahydrofuran.[5]
Step 2: Synthesis of (R)-3-Aminotetrahydrofuran
-
Mix sodium hydroxide (0.3 mol) and a 12% sodium hypochlorite solution (0.2 mol) and cool to 0°C.[5]
-
Add (R)-3-formamide tetrahydrofuran (0.2 mol) to the mixture and stir for 30 minutes.[5]
-
Heat the reaction mixture to 65°C and maintain stirring for 1 hour.[5]
-
Cool the mixture to room temperature and extract with dichloromethane.[5]
-
Wash the organic phase with water until neutral.[5]
-
Dry the organic phase with anhydrous sodium sulfate for 2 hours.[5]
-
Distill off the solvent and dry the resulting solid under vacuum.[5]
-
Recrystallize the crude product from isopropanol to obtain pure (R)-3-Aminotetrahydrofuran.[5]
Caption: Two-step synthesis of (R)-3-Aminotetrahydrofuran.
The purity and identity of (R)-3-Aminotetrahydrofuran can be determined using standard analytical techniques. While specific protocols for this compound are not detailed in the provided results, general methods for similar amines include:
-
Gas Chromatography-Mass Spectrometry (GC/MS): To separate and identify the compound and any impurities. The sample would be dissolved in a suitable solvent and injected into the GC/MS system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the molecule.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the (R)-isomer.[6]
Biological Activity and Applications
(R)-3-Aminotetrahydrofuran is primarily utilized as a synthetic intermediate in the pharmaceutical industry.[1] Its structural motif is found in a number of biologically active molecules.
-
Pharmaceutical Intermediates: It serves as a key building block for more complex molecules due to its chiral nature and the reactive primary amine.[1]
-
HIV-1 Protease Inhibitors: Research has shown that incorporating an (R)-aminotetrahydrofuranyl squaramide P2-ligand into HIV-1 protease inhibitors can result in potent antiviral activity.[6] One such inhibitor displayed an inhibitory constant (Ki) of 0.51 nM.[6]
Caption: Key application areas for (R)-3-Aminotetrahydrofuran.
Safety and Handling
(R)-3-Aminotetrahydrofuran is classified as a flammable liquid and is harmful if swallowed.[2] It is also known to cause skin irritation and serious eye damage.[2]
-
GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage).[2]
-
Precautionary Measures: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[7] Handling should be done in a well-ventilated area or a fume hood.[3][7]
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3][7]
References
- 1. (R)-3-AMINOTETRAHYDROFURAN | 111769-26-7 [chemicalbook.com]
- 2. (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 111769-26-7 CAS MSDS ((R)-3-AMINOTETRAHYDROFURAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. file.leyan.com [file.leyan.com]
